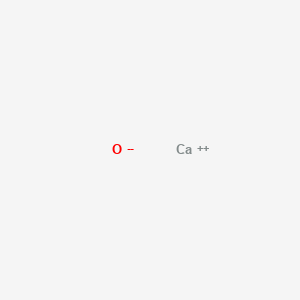
CALCIUM OXIDE
Cat. No. B1588162
Key on ui cas rn:
73018-51-6
M. Wt: 56.08 g/mol
InChI Key: BRPQOXSCLDDYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08246924B2
Procedure details


A Calcium solution was made by dissolving 115.05 g of Calcium Nitrate tetra hydrate in 250 ml of ethanol. A phosphorus solution was made by adding 20 ml of 85% w/w aqueous Phosphoric acid to 50 ml of 30% w/w aqueous Hydrogen peroxide. The resulting solutions were mixed, adding the Calcium solution to the Phosphorus slowly with constant vigorous stirring. No precipitates were formed during or on the immediate mixing of the two solutions but subsequent to achieving the correct Ca/P ratio (complete mixing) turbidity did develop, the composition containing dispersed colloidal gelatinous material. This composition was feed to the inner venturi of a coaxial combustion nozzle. Air was supplied in the outer venturi and a pilot flame provided the means to ignite the atomised composition. The combustion products were directed into a stainless steel vessel containing water. After burning a powdered material was recovered form the water dried overnight at 100° C. and submitted for XRD (X-Ray Diffraction) analysis. The resulting XRD pattern is shown in FIG. 4. As indicated the burning of the ethanol/aqueous solution having a molar Calcium to Phosphorous ratio of 1.67 resulted in the formation of crystalline HAP without further high temperature processing Furthermore none of the peaks characteristic of TriCalcium Phosphate (TCP) and Calcium Oxide (CaO) are observed in the diffraction pattern demonstrating the advantage of the hydrogen peroxide.

Name
Calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Calcium Nitrate tetra hydrate
Quantity
115.05 g
Type
reactant
Reaction Step Three





Name
Calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


[Compound]
Name
Ca
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[Ca:1].O.O.O.O.[N+]([O-])([O-])=[O:7].[Ca+2].[N+]([O-])([O-])=O.[P].[P:16](=[O:20])([OH:19])([OH:18])[OH:17].OO>C(O)C.O>[P:16]([O-:20])([O-:19])([O-:18])=[O:17].[Ca+2:1].[Ca+2:1].[Ca+2:1].[P:16]([O-:20])([O-:19])([O-:18])=[O:17].[O-2:7].[Ca+2:1] |f:1.2.3.4.5.6.7,13.14.15.16.17,18.19|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
Calcium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Ca]
|
Step Three
|
Name
|
Calcium Nitrate tetra hydrate
|
|
Quantity
|
115.05 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[P]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Six
|
Name
|
Calcium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Ca]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[P]
|
Step Seven
[Compound]
|
Name
|
Ca
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting solutions were mixed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
No precipitates were formed during or on the
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
immediate mixing of the two solutions
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the composition containing
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dispersed colloidal gelatinous material
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a pilot flame
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided the means
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combustion products were directed into a stainless steel vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recovered form the water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried overnight at 100° C.
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].P(=O)([O-])([O-])[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-2].[Ca+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
